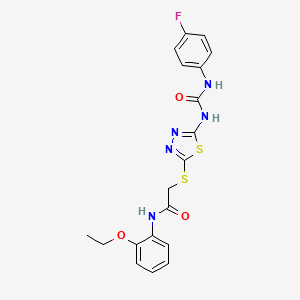
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O3S2 and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Compound Overview
Chemical Structure:
The compound features several functional groups:
- Thiadiazole ring : Known for diverse biological activities.
- Ureido group : Enhances interaction with biological targets.
- Ethoxyphenyl moiety : Potentially increases solubility and bioavailability.
Molecular Weight: 447.5 g/mol
CAS Number: 886935-51-9
Biological Activity
Research indicates that compounds containing thiadiazole rings often exhibit significant biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
Anticancer Activity
Studies on related thiadiazole derivatives have shown promising results against various cancer cell lines. For instance:
- Compounds similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
The mechanism of action for thiadiazole derivatives often involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis , as demonstrated through fluorescence-activated cell sorting (FACS) analysis.
- Binding affinity studies revealing interactions with tubulin and other cellular targets .
Structure-Activity Relationship (SAR)
The unique combination of the ethoxyphenyl and ureido functionalities in this compound suggests enhanced biological potency compared to simpler thiadiazole derivatives. The following table summarizes structural features and their implications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Contains a thiadiazole ring | Moderate |
| 5-Amino-1,3,4-thiadiazole | Basic thiadiazole derivative | Low |
| 4-Fluorophenylurea | Ureido group without thiadiazole | Low |
| N-(2-Ethoxyphenyl)-Thiadiazole | Enhanced solubility and bioavailability | High |
Case Studies
Several studies have evaluated the cytotoxic properties of similar compounds:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant inhibition of growth in various tumor cell lines with IC50 values ranging from 0.74 to 10 μg/mL .
- Another research highlighted the importance of substituents on the C-5 phenyl ring for enhancing cytotoxic activity against prostate tumor cell lines .
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-2-28-15-6-4-3-5-14(15)22-16(26)11-29-19-25-24-18(30-19)23-17(27)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLFEREQSMKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













